molecular formula C23H26N2O6 B7960975 Benzyl (3S)-3-{[(benzyloxy)carbonyl](2-methoxy-2-oxoethyl)amino}pyrrolidine-1-carboxylate

Benzyl (3S)-3-{[(benzyloxy)carbonyl](2-methoxy-2-oxoethyl)amino}pyrrolidine-1-carboxylate

Cat. No.: B7960975
M. Wt: 426.5 g/mol
InChI Key: YFZLTYJMJSODTF-FQEVSTJZSA-N
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Description

Benzyl (3S)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate is an intricate organic compound known for its unique chemical structure and properties. It finds applications in various fields, including pharmaceuticals, biological research, and industrial processes. The compound is characterized by a pyrrolidine ring, a benzyloxycarbonyl group, and a methoxy-oxoethyl-amino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Method 1: : One of the synthetic routes involves the reaction of a substituted pyrrolidine with benzyloxycarbonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions. This reaction typically occurs in a solvent like dichloromethane.

  • Method 2:

Industrial Production Methods

In industrial settings, the compound can be synthesized through a scaled-up version of the laboratory methods. These processes involve large reactors, controlled temperature conditions, and precise addition of reagents to ensure high yield and purity. Industrial synthesis emphasizes efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy moiety, forming benzaldehyde derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols under the influence of reducing agents like lithium aluminum hydride.

  • Substitution: : Substitution reactions, such as nucleophilic substitution, can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: : Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

  • Oxidation products include benzaldehyde derivatives.

  • Reduction products include alcohol derivatives.

  • Substitution products vary based on the nucleophile used.

Scientific Research Applications

The compound is extensively studied for its potential in pharmaceutical development, particularly as a precursor for various bioactive molecules. In biology, it serves as a tool in studying enzyme mechanisms and protein interactions. Industrially, it is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound's mechanism of action depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or a binding agent to specific protein targets. The molecular targets and pathways involved often include key enzymes and receptors, playing a crucial role in mediating biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S)-3-aminopyrrolidine-1-carboxylate

  • Benzyl (3R)-3-{[(benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate

  • Benzyl (3S)-3-{(methoxycarbonylamino}pyrrolidine-1-carboxylate

Uniqueness

Benzyl (3S)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its structural components allow for diverse chemical modifications, making it a versatile compound in both synthetic and application-focused research.

Properties

IUPAC Name

benzyl (3S)-3-[(2-methoxy-2-oxoethyl)-phenylmethoxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-29-21(26)15-25(23(28)31-17-19-10-6-3-7-11-19)20-12-13-24(14-20)22(27)30-16-18-8-4-2-5-9-18/h2-11,20H,12-17H2,1H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZLTYJMJSODTF-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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